4-bromo-2-chloro-N-cyclopropylaniline
Description
4-Bromo-2-chloro-N-cyclopropylaniline is a halogenated aromatic amine with the molecular formula C₉H₈BrClN. Its structure comprises a benzene ring substituted with bromine (position 4), chlorine (position 2), and an aniline group where the nitrogen is directly bonded to a cyclopropyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties imparted by the cyclopropyl group and halogen substituents .
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H9BrClN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2 |
InChI Key |
FOGCTTZODAXTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
a) 4-Bromo-2-chloroaniline
- Structure : Lacks the N-cyclopropyl group.
- Key Properties : Planar molecular geometry with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds, leading to sheet-like crystal packing .
- Reactivity : The free –NH₂ group enables electrophilic substitution, contrasting with the sterically hindered N-cyclopropyl derivative.
b) 5-Bromo-2-fluoro-4-methylaniline
- Structure : Bromine (position 5), fluorine (position 2), methyl (position 4), and –NH₂.
- Key Properties : Higher molecular weight (204.04 g/mol) and altered electronic effects due to fluorine’s electronegativity and methyl’s electron-donating nature .
c) 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide
N-Substituent Variations
a) 4-Chloro-N-(cyclopropylmethyl)aniline
- Structure : Cyclopropylmethyl (–CH₂–cyclopropyl) substituent on nitrogen.
- Key Differences : Longer alkyl chain increases flexibility and reduces steric hindrance compared to direct cyclopropyl substitution. Molecular weight: 181.66 g/mol .
b) 4-Bromo-N-[1-(4-chlorophenyl)propyl]-2-fluoroaniline
- Structure : N-bound propyl chain terminating in a 4-chlorophenyl group.
- Properties : Enhanced lipophilicity (logP) due to the aromatic chlorophenyl moiety. Molecular weight: 342.63 g/mol .
c) 4-Bromo-N-[1-(thiophen-2-yl)propyl]aniline
- Structure : Thiophene-containing N-substituent.
- Molecular weight: 296.23 g/mol .
Electronic and Steric Effects
- Cyclopropyl Group : The strained three-membered ring in 4-bromo-2-chloro-N-cyclopropylaniline induces significant steric hindrance, reducing nucleophilicity of the amine compared to unsubstituted analogs like 4-bromo-2-chloroaniline.
- Halogen Effects : Bromine and chlorine provide electron-withdrawing effects, polarizing the aromatic ring and directing reactivity toward meta/para positions in further substitutions .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
